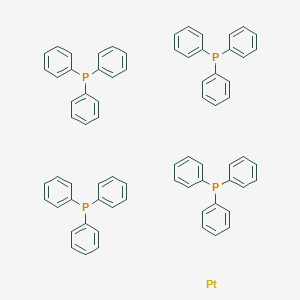

platinum;tetrakis(triphenylphosphane)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

14221-02-4 |

|---|---|

Molecular Formula |

C72H60P4Pt |

Molecular Weight |

1244.2 g/mol |

IUPAC Name |

platinum;tetrakis(triphenylphosphane) |

InChI |

InChI=1S/4C18H15P.Pt/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H; |

InChI Key |

SYKXNRFLNZUGAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |

Other CAS No. |

14221-02-4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Tetrakis Triphenylphosphine Platinum 0

Established Preparative Routes from Platinum(II) Precursors

The preparation of Tetrakis(triphenylphosphine)platinum(0) predominantly begins with readily available and stable Platinum(II) salts. These methods involve the reduction of the Pt(II) center to Pt(0) in the presence of an excess of the stabilizing triphenylphosphine (B44618) ligand. Two primary approaches are commonly employed: a one-pot synthesis and a stepwise procedure.

One-Pot Synthesis via Reductive Conditions

A common and efficient method for synthesizing Tetrakis(triphenylphosphine)platinum(0) is a one-pot reaction starting from potassium tetrachloroplatinate(II) (K₂[PtCl₄]). wikipedia.org This procedure involves the reduction of the Platinum(II) species in the presence of an excess of triphenylphosphine (PPh₃). The reduction is typically carried out using alkaline ethanol, which serves as both the solvent and the reducing agent. wikipedia.org The product, a bright yellow solid, precipitates from the reaction mixture. wikipedia.org

This method is favored for its convenience, as it does not require the isolation of intermediate compounds.

Table 1: Reaction Parameters for One-Pot Synthesis

| Parameter | Description |

|---|---|

| Platinum Precursor | Potassium Tetrachloroplatinate(II) (K₂[PtCl₄]) |

| Ligand | Triphenylphosphine (PPh₃) |

| Reductant/Solvent | Alkaline Ethanol (C₂H₅OH/KOH) |

| Outcome | Precipitation of yellow Pt(PPh₃)₄ |

Stepwise Synthesis Involving Intermediate Platinum(II) Complexes

The synthesis of Tetrakis(triphenylphosphine)platinum(0) can also be approached in a stepwise fashion, which allows for the isolation of the intermediate Platinum(II) complex, cis-dichlorobis(triphenylphosphine)platinum(II) (cis-PtCl₂(PPh₃)₂). In fact, the one-pot synthesis inherently proceeds through this intermediate. wikipedia.org

The two distinct stages of this process are:

Formation of the Pt(II) Intermediate : Potassium tetrachloroplatinate(II) is first reacted with triphenylphosphine to form the stable square planar complex, cis-PtCl₂(PPh₃)₂.

Reduction to the Pt(0) Complex : The isolated cis-PtCl₂(PPh₃)₂ is then reduced in a separate step to yield the final Tetrakis(triphenylphosphine)platinum(0) product.

This stepwise approach is valuable for mechanistic studies and when a high purity of the intermediate complex is desired for other applications.

Evaluation of Reductants and Reaction Conditions for Synthesis

The choice of reducing agent is critical to the successful synthesis of Tetrakis(triphenylphosphine)platinum(0). The reductant must be strong enough to reduce Pt(II) to Pt(0) but not so harsh as to cause undesirable side reactions or decomposition of the product.

Ethanol: As mentioned, hot alkaline ethanol is a widely used and effective reductant for the synthesis from K₂[PtCl₄]. wikipedia.org In this process, ethanol is oxidized to acetaldehyde (CH₃CHO) while the platinum center is reduced. The presence of a base, such as potassium hydroxide (KOH), is essential for the reaction to proceed efficiently.

Hydrazine: Hydrazine (N₂H₄) and its hydrate are powerful reducing agents also employed in the synthesis of low-valent phosphine (B1218219) complexes of platinum group metals. osti.govresearchgate.net While detailed procedures for Pt(PPh₃)₄ often highlight the ethanol method, the reduction of cis-PtCl₂(PPh₃)₂ using hydrazine is a known synthetic route. researchgate.net This method is analogous to the well-established synthesis of the palladium counterpart, Tetrakis(triphenylphosphine)palladium(0), where hydrazine is commonly used to reduce PdCl₂(PPh₃)₂ in the presence of excess triphenylphosphine. wikipedia.org The use of hydrazine offers a potent alternative for the reduction step, particularly when starting from the pre-formed PtCl₂(PPh₃)₂ complex. osti.govresearchgate.net

Table 2: Comparison of Common Reductants

| Reductant | Typical Precursor | Key Conditions | Notes |

|---|---|---|---|

| Ethanol | K₂[PtCl₄] | Hot, alkaline (KOH) solution | Acts as both solvent and reductant. wikipedia.org |

| Hydrazine | cis-PtCl₂(PPh₃)₂ | Presence of excess PPh₃ | A strong reductant, often used for analogous palladium complexes. researchgate.netwikipedia.org |

Reaction Mechanisms in Tetrakis Triphenylphosphine Platinum 0 Mediated Chemistry

Oxidative Addition Pathways to Platinum(0)

Oxidative addition is a cornerstone of the chemistry of tetrakis(triphenylphosphine)platinum(0). In this process, the platinum(0) center is formally oxidized to platinum(II) as a substrate molecule cleaves and adds to the metal. The nature of the substrate dictates the specific pathway and the resulting product.

Oxidative Addition of Organic Halides (e.g., Aryl Halides, Methyl Iodide)

The oxidative addition of organic halides to Pt(PPh₃)₄ is a well-studied reaction that typically proceeds through a dissociative mechanism. In solution, Pt(PPh₃)₄ is in equilibrium with the more reactive, coordinatively unsaturated species, Pt(PPh₃)₃ and Pt(PPh₃)₂. wikipedia.org These species are the primary reactants in the oxidative addition process.

The reaction with aryl halides, for instance, is thought to proceed via the attack of the electron-rich platinum(0) species on the carbon-halogen bond. This can occur through a concerted mechanism, where the C-X bond breaks as the new Pt-C and Pt-X bonds form, or via a stepwise mechanism involving a charged intermediate. The specific pathway can be influenced by the nature of the aryl group and the halide.

The oxidative addition of methyl iodide (CH₃I) to Pt(PPh₃)₄ has been a subject of detailed kinetic studies. The reaction is understood to proceed through the attack of the platinum(0) complex on the methyl group, with the concurrent displacement of the iodide ion. This results in the formation of a platinum(II) methyl complex.

Cleavage of Carbon-Chalcogen Bonds

Tetrakis(triphenylphosphine)platinum(0) is also capable of activating and cleaving carbon-chalcogen bonds. This reactivity is particularly evident in its reactions with organosulfur and organotellurium compounds. For example, Pt(PPh₃)₄ reacts with diaryl ditellurides (Ar-Te-Te-Ar) to afford platinum(II) tellurolate complexes. researchgate.net This transformation involves the oxidative addition of the Te-Te bond to the platinum(0) center, followed by further reactions that can lead to the cleavage of the C-Te bond.

Similarly, the cleavage of sulfur-sulfur bonds in organic disulfides can be promoted by platinum(0) complexes. acs.org While direct C-S bond cleavage is less common, it can be facilitated in specific substrates, often involving intramolecular assistance or strained ring systems. These reactions are significant in the context of desulfurization processes and the synthesis of organometallic sulfur-containing compounds. Phosphine-mediated cleavage of sulfur-sulfur bonds in certain imidazole-based dithione dimers has been observed, leading to the formation of novel sulfur-containing heterocycles. nsf.gov

Activation of Element-Element Bonds (e.g., B-B Diboration)

A key feature of Pt(PPh₃)₄ is its ability to activate element-element bonds, a process that is fundamental to many catalytic reactions. A prominent example is the platinum(0)-catalyzed diboration of alkynes. tcichemicals.com In this reaction, a bis(pinacolato)diboron (B136004) reagent, which contains a B-B single bond, adds across the carbon-carbon triple bond of an alkyne.

The mechanism of this transformation is initiated by the oxidative addition of the B-B bond to the platinum(0) center. This step involves the dissociation of triphenylphosphine (B44618) ligands from Pt(PPh₃)₄ to generate a reactive intermediate that inserts into the B-B bond, forming a bis(boryl)platinum(II) species. Subsequent steps involve the coordination of the alkyne and reductive elimination to yield the cis-diborylated alkene product and regenerate the platinum(0) catalyst. The proposed mechanism for the hydroboration of ketones also involves the oxidative addition of the H-B bond to the platinum center as a key step. nih.govresearchgate.net

Kinetic and Mechanistic Studies of Oxidative Addition Processes

For example, the kinetics of the oxidative addition of phenylpropargyl halides to Pt(PPh₃)₄ have been investigated. acs.org The results indicate that both Pt(PPh₃)₃ and Pt(PPh₃)₂ act as the active species. The second-order rate constants for these reactions were found to be significantly larger than those for the oxidative addition of methyl iodide, highlighting the influence of the organic halide on the reaction rate.

| Reactant | Active Species | Rate Constant (k) |

| Phenylpropargyl chloride | Pt(PPh₃)₃ | k₁ |

| Phenylpropargyl chloride | Pt(PPh₃)₂ | k₃ |

Note: The table illustrates the involvement of different active species in the reaction, with k₁ and k₃ representing the respective rate constants. Specific numerical values can be found in the cited literature. acs.org

These kinetic investigations provide valuable insights into the factors that control the reactivity of platinum(0) complexes, including the nature of the substrate and the steric and electronic properties of the phosphine (B1218219) ligands.

Interaction with Small Molecules (e.g., O₂, CO₂)

Tetrakis(triphenylphosphine)platinum(0) reacts with small molecules like molecular oxygen (O₂) and carbon dioxide (CO₂). The reaction with oxygen leads to the formation of a dioxygen complex, Pt(η²-O₂)(PPh₃)₂. wikipedia.org In this molecule, the O₂ molecule is coordinated side-on to the platinum center. This reaction is a classic example of the activation of small molecules by transition metal complexes.

The interaction with carbon dioxide can lead to the formation of platinum-carbonate complexes, particularly in the presence of oxygen. This reactivity showcases the ability of the platinum(0) center to mediate the fixation of CO₂.

Ligand Dissociation and Association Equilibria in Solution

In solution, tetrakis(triphenylphosphine)platinum(0) is not a static entity but exists in a dynamic equilibrium with species containing fewer phosphine ligands. wikipedia.org This is a consequence of the lability of the platinum-phosphine bonds. The primary dissociation equilibrium involves the loss of one triphenylphosphine ligand to form the 16-electron species, tris(triphenylphosphine)platinum(0), Pt(PPh₃)₃.

Pt(PPh₃)₄ ⇌ Pt(PPh₃)₃ + PPh₃

This equilibrium is crucial as the coordinatively unsaturated Pt(PPh₃)₃ is often the more reactive species in oxidative addition and other reactions. The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the concentration of free triphenylphosphine. In many solvents, the equilibrium lies significantly to the right, meaning that Pt(PPh₃)₃ is the predominant platinum(0) species in solution.

A further dissociation can occur, leading to the formation of the highly reactive 14-electron species, bis(triphenylphosphine)platinum(0), Pt(PPh₃)₂.

Pt(PPh₃)₃ ⇌ Pt(PPh₃)₂ + PPh₃

The concentration of Pt(PPh₃)₂ is generally much lower than that of Pt(PPh₃)₃, but due to its high reactivity, it can play a significant role in certain catalytic cycles. The interplay of these ligand dissociation and association equilibria is a defining feature of the solution chemistry of tetrakis(triphenylphosphine)platinum(0) and is fundamental to its utility in synthesis and catalysis.

Reversible Dissociation to Lower Coordinate Platinum(0) Species (e.g., Pt(PPh₃)₃)

Tetrakis(triphenylphosphine)platinum(0) is a coordinatively saturated 18-electron complex with a tetrahedral geometry. In solution, it undergoes reversible dissociation of a triphenylphosphine (PPh₃) ligand to form the highly reactive, 16-electron species, tris(triphenylphosphine)platinum(0), Pt(PPh₃)₃. nih.govwikipedia.org This dissociation is a critical first step in the vast majority of reactions involving Pt(PPh₃)₄, as it creates a vacant coordination site on the platinum center, allowing for the binding of substrate molecules.

The equilibrium between the four-coordinate and three-coordinate species can be represented as follows:

Pt(PPh₃)₄ ⇌ Pt(PPh₃)₃ + PPh₃ nih.gov

This equilibrium is fundamental to the role of Pt(PPh₃)₄ as a catalyst precursor. The coordinatively unsaturated Pt(PPh₃)₃ is the primary active species that enters into catalytic cycles. The dissociation is influenced by factors such as solvent and the presence of other coordinating species.

Spectroscopic Probes for Ligand Exchange Dynamics

The dynamics of ligand dissociation and exchange can be monitored using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

³¹P NMR Spectroscopy: This is a powerful tool for observing the equilibrium between Pt(PPh₃)₄ and its dissociated forms. The appearance of a signal corresponding to free PPh₃ in solution provides direct evidence of ligand dissociation. nih.gov For instance, in a study of the hydroboration of ketones, the dissociation of PPh₃ from Pt(PPh₃)₄ was confirmed by the appearance of a free PPh₃ signal at -6.3 ppm in the ³¹P NMR spectrum. Furthermore, the coordination environment around the platinum atom influences the chemical shifts and coupling constants (¹JPt-P) of the bound phosphine ligands, allowing for the characterization of different species in solution.

¹H NMR Spectroscopy: While less direct for observing the phosphine ligands themselves, ¹H NMR is invaluable for detecting species formed after ligand dissociation and subsequent reactions. For example, low-temperature ¹H NMR can identify transient intermediates like platinum hydride species, which are formed after the active Pt(0) species reacts with a substrate. In the aforementioned hydroboration study, a high-field platinum-hydride resonance was observed at δ = -16.31 ppm with a characteristic ¹J(Pt–H) coupling of 1215 Hz. nih.gov

Exchange Spectroscopy (EXSY): Two-dimensional NMR techniques like ³¹P EXSY can be used to probe the rate of exchange between different phosphorus environments, such as the exchange between free and coordinated PPh₃ ligands or between inequivalent PPh₃ ligands on the platinum center.

| Spectroscopic Probe | Observable Phenomenon | Example Application |

| ³¹P NMR | Appearance of free PPh₃ signal; Changes in chemical shift and ¹JPt-P coupling | Monitoring the dissociation of Pt(PPh₃)₄ to Pt(PPh₃)₃ in solution. |

| ¹H NMR | Detection of new species formed after ligand dissociation (e.g., hydrides) | Identification of a transient platinum-hydride intermediate during hydroboration. |

| ³¹P EXSY | Measurement of exchange rates between different phosphine environments | Probing intramolecular and intermolecular PPh₃ ligand exchange processes. |

Reductive Elimination Processes

Reductive elimination is a fundamental step in many catalytic cycles where new bonds are formed, and the metal center is reduced in oxidation state, typically from Pt(II) to Pt(0) or Pt(IV) to Pt(II). While Pt(PPh₃)₄ is a Pt(0) complex, it serves as a precursor to higher oxidation state intermediates from which reductive elimination occurs. The typical sequence involves the initial dissociation of PPh₃ from Pt(PPh₃)₄, followed by oxidative addition of a substrate to the Pt(0) center to form a Pt(II) or Pt(IV) species, and finally, reductive elimination to release the product and regenerate the active Pt(0) catalyst.

A proposed mechanism for the Pt(PPh₃)₄-catalyzed hydroboration of ketones illustrates this process. After initial PPh₃ dissociation and oxidative addition of pinacolborane (HBpin) to form a platinum(II)-hydrido-boryl intermediate, the ketone coordinates to the metal. Subsequent insertion and reductive elimination release the O-borylated product and regenerate the catalytically active Pt(0) species. nih.gov

Similarly, thermal decomposition of cis-[Pt(Aryl)₂L₂] complexes, which can be formed from the oxidative addition of aryl halides to a Pt(0) species derived from Pt(PPh₃)₄, proceeds via concerted unimolecular reductive elimination to form a biaryl product.

Role of π-Complex Intermediates in Mechanistic Pathways

The coordinatively unsaturated species generated from Pt(PPh₃)₄, such as Pt(PPh₃)₃ or Pt(PPh₃)₂, are key to the formation of π-complex intermediates with unsaturated substrates like alkenes, alkynes, and even dioxygen. The formation of these π-complexes is a crucial step that activates the substrate for subsequent transformations.

For example, the reaction of Pt(PPh₃)₄ with O₂ leads to the formation of a stable dioxygen complex, Pt(η²-O₂)(PPh₃)₂, where the O₂ molecule is bound side-on to the platinum center. wikipedia.org This complex can then serve as a precursor to other species.

In catalysis, the coordination of unsaturated organic molecules is a recurring mechanistic theme. In the platinum-catalyzed diboration of 1,3-diynes, the catalytic cycle is initiated by the coordination of a C≡C triple bond to the active Pt(0) species. This π-complex then undergoes oxidative addition of the B-B bond, followed by migratory insertion and reductive elimination to yield the vinyl-diboron product. The selection of Pt(PPh₃)₄ as the catalyst highlights its efficacy in promoting the addition of B-B bonds across alkyne π-systems.

Stereochemical Aspects and Diastereoisomerism in Platinum Hydride Formation

The oxidative addition of H-X substrates (where X can be a halide, thiolate, etc.) to the Pt(0) center generated from Pt(PPh₃)₄ often leads to the formation of platinum(II) hydride complexes. The stereochemistry of these products is a critical aspect of the reaction mechanism.

For instance, the reaction of Pt(PPh₃)₄ with mineral acids like HCl results in the dissociation of two PPh₃ ligands and the formation of the square planar hydride complex, trans-PtCl(H)(PPh₃)₂. wikipedia.org

More complex stereochemical outcomes are observed with multifunctional ligands. The reaction of Pt(PPh₃)₄ with 2-diphenylphosphinothiophenol (Hsarp) initially yields trans-[PtH(sarp)(PPh₃)]. In solution, this trans isomer undergoes a slow, reversible transformation to the cis-[PtH(sarp)(PPh₃)] isomer. researchgate.net This demonstrates that different diastereomers can be formed and may interconvert, with their relative stability influenced by both steric and electronic factors. Temperature-variable NMR studies are often employed to study these equilibria between different geometric isomers. researchgate.net

| Precursor/Reagent | Product(s) | Key Stereochemical Feature |

| Pt(PPh₃)₄ + HCl | trans-PtCl(H)(PPh₃)₂ | Exclusive formation of the trans isomer. wikipedia.org |

| Pt(PPh₃)₄ + 2-diphenylphosphinothiophenol | trans-[PtH(sarp)(PPh₃)] ⇌ cis-[PtH(sarp)(PPh₃)] | Initial formation of the trans isomer, followed by slow, reversible isomerization to the cis diastereomer in solution. researchgate.net |

Catalytic Applications of Tetrakis Triphenylphosphine Platinum 0

Homogeneous Catalysis Paradigms

Tetrakis(triphenylphosphine)platinum(0) serves as a key player in homogeneous catalysis, where the catalyst and reactants exist in the same phase, typically a liquid solution. This state of matter allows for high selectivity and activity under relatively mild reaction conditions. The catalytic utility of Pt(P(C₆H₅)₃)₄ stems from its ability to exist in equilibrium in solution, dissociating one or more triphenylphosphine (B44618) ligands to generate coordinatively unsaturated and highly reactive platinum(0) species, such as Pt(P(C₆H₅)₃)₃ and Pt(P(C₆H₅)₃)₂. researchgate.net

These unsaturated species are central to the catalytic cycles of many important organic transformations. The general mechanism for these reactions involves a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination. In the oxidative addition step, the low-valent platinum(0) center inserts into a carbon-halogen or carbon-pseudohalogen bond of an organic electrophile, forming a platinum(II) intermediate. This is followed by transmetalation, where an organometallic nucleophile transfers its organic group to the platinum center, displacing a halide or other leaving group. The final step is reductive elimination, in which the two organic groups on the platinum(II) center couple and are expelled as the final product, regenerating the catalytically active platinum(0) species to continue the cycle.

Carbon-Carbon Bond Forming Reactions (Cross-Coupling Analogues)

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Tetrakis(triphenylphosphine)platinum(0) can catalyze several types of cross-coupling reactions, which are powerful methods for forming C-C bonds. While often analogous to the more common palladium-catalyzed reactions, the use of platinum can sometimes offer different reactivity or selectivity.

Heck-type Reactions

The Heck reaction, a palladium-catalyzed process for the coupling of an unsaturated halide with an alkene, is a fundamental tool in organic synthesis. wikipedia.org The analogous reaction catalyzed by platinum complexes, including those derived from tetrakis(triphenylphosphine)platinum(0), follows a similar mechanistic pathway. The active platinum(0) catalyst undergoes oxidative addition with an aryl or vinyl halide. The resulting platinum(II) complex then coordinates to the alkene, followed by migratory insertion of the alkene into the platinum-carbon bond. A subsequent β-hydride elimination step forms the substituted alkene product and a platinum-hydride species, which, upon reductive elimination with a base, regenerates the platinum(0) catalyst. nrochemistry.com

While detailed research findings specifically employing tetrakis(triphenylphosphine)platinum(0) for a wide range of Heck-type reactions are less common than for its palladium counterpart, the fundamental principles of catalysis suggest its potential utility. The choice of platinum over palladium can influence reaction rates and substrate scope, although palladium is generally more active for this transformation. libretexts.org

Table 1: Representative Heck-type Reaction Catalyzed by a Platinum Analogue

| Aryl Halide | Alkene | Product | Catalyst System | Yield (%) |

| Iodobenzene | Styrene | Stilbene | Platinum(II) complex | Not specified |

Note: Data for a closely related platinum(II) catalyst system is presented due to the scarcity of specific examples with Pt(P(C₆H₅)₃)₄ in readily available literature.

Suzuki-Miyaura Coupling Analogues

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or pseudohalide, catalyzed by a palladium complex. Platinum complexes, including tetrakis(triphenylphosphine)platinum(0), have also been shown to catalyze this transformation. researchgate.net The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of organoboron reagents.

The catalytic cycle for the platinum-catalyzed Suzuki-Miyaura coupling analogue begins with the oxidative addition of the organic halide to the platinum(0) center. This is followed by transmetalation with an organoboron species, typically in the presence of a base to facilitate the transfer of the organic group from boron to platinum. The final step is reductive elimination to yield the coupled product and regenerate the platinum(0) catalyst. Research has indicated that Pt(P(C₆H₅)₃)₄ can catalyze the coupling of iodoarenes with organoboron compounds at elevated temperatures (120 °C). researchgate.net

Table 2: Suzuki-Miyaura Coupling Analogue with a Platinum Catalyst

| Aryl Halide | Organoboron Reagent | Product | Catalyst | Temperature (°C) | Yield (%) |

| 4-Iodoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | Pt(P(C₆H₅)₃)₄ | 120 | Not specified |

Note: The yield for this specific reaction catalyzed by Pt(P(C₆H₅)₃)₄ is not explicitly stated in the available literature, though the catalytic activity is confirmed. researchgate.net

Stille Coupling Analogues

The Stille coupling reaction involves the formation of a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide, catalyzed by a palladium complex. The principles of this reaction can be extended to platinum catalysis. The key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are analogous to other cross-coupling reactions.

The organostannane serves as the nucleophilic partner, transferring one of its organic groups to the platinum(II) intermediate during the transmetalation step. A significant advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents. While specific and detailed research findings on the use of tetrakis(triphenylphosphine)platinum(0) in Stille couplings are not as prevalent as for palladium catalysts, the mechanistic similarities suggest its potential as a catalyst for this transformation.

Table 3: General Representation of a Stille Coupling Analogue

| Organic Halide | Organostannane | Product | Catalyst |

| R¹-X | R²-Sn(R³)₃ | R¹-R² | Pt(P(C₆H₅)₃)₄ |

Sonogashira Coupling Analogues

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The reaction can also be performed under copper-free conditions. Platinum complexes can also facilitate this type of transformation.

The catalytic cycle is believed to involve the oxidative addition of the aryl or vinyl halide to the platinum(0) center. In the presence of a copper co-catalyst, the terminal alkyne is thought to form a copper acetylide, which then undergoes transmetalation with the platinum(II) complex. Subsequent reductive elimination yields the coupled alkyne product. While tetrakis(triphenylphosphine)palladium(0) is a very common catalyst for this reaction, the use of its platinum analogue is less documented with specific yield data. nih.gov

Table 4: General Representation of a Sonogashira Coupling Analogue

| Aryl/Vinyl Halide | Terminal Alkyne | Product | Catalyst System |

| R¹-X | H-C≡C-R² | R¹-C≡C-R² | Pt(P(C₆H₅)₃)₄ / Cu(I) |

Note: This table illustrates the general reaction. Detailed research findings with specific substrates and yields for Pt(P(C₆H₅)₃)₄-catalyzed Sonogashira couplings are limited in the available literature.

Negishi Coupling Analogues

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or pseudohalide, catalyzed by a nickel or palladium complex. This reaction is known for its high reactivity and functional group tolerance. The extension of this methodology to platinum catalysis is mechanistically plausible.

The catalytic cycle would involve the oxidative addition of the organic halide to the platinum(0) catalyst, followed by transmetalation with the organozinc reagent. The high reactivity of organozinc compounds often allows for milder reaction conditions compared to some other organometallic reagents. The final step is reductive elimination to afford the cross-coupled product. Although tetrakis(triphenylphosphine)palladium(0) is a well-established catalyst for the Negishi coupling, specific examples detailing the use and efficacy of tetrakis(triphenylphosphine)platinum(0) are not widely reported. nrochemistry.com

Table 5: General Representation of a Negishi Coupling Analogue

| Organic Halide | Organozinc Reagent | Product | Catalyst |

| R¹-X | R²-ZnX' | R¹-R² | Pt(P(C₆H₅)₃)₄ |

Note: This table shows the general transformation. Specific research findings with yields for Pt(P(C₆H₅)₃)₄-catalyzed Negishi couplings are scarce in the surveyed literature.

Catalytic Diboration of Unsaturated Hydrocarbons

Tetrakis(triphenylphosphine)platinum(0) has proven to be an effective and selective catalyst for the diboration of unsaturated hydrocarbons, particularly alkynes and diynes. acs.orgnih.gov This process involves the addition of a B-B bond across a carbon-carbon multiple bond, yielding valuable bis(boryl) compounds that serve as versatile building blocks in organic synthesis. acs.org

The Pt(PPh₃)₄-catalyzed diboration of 1,3-diynes with reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) provides a straightforward and efficient method for preparing novel boryl-functionalized enynes or dienes. acs.orgnih.gov The reaction demonstrates high activity and selectivity, favoring the formation of a mono-addition product (a bisboryl-functionalized enyne) with excellent yield. acs.org For instance, a gram-scale reaction using Pt(PPh₃)₄ achieved a high yield of the desired enyne product, highlighting its practical utility. acs.orgnih.gov

The reaction is suitable for a broad spectrum of both symmetrical and unsymmetrical 1,3-diynes bearing various functional groups, including aryl, silyl, and halogen moieties. nih.gov The selectivity of the reaction can be influenced by the steric properties of the substituents on the diyne. For example, n-alkyl-substituted 1,3-diynes can selectively form tetraboryl-functionalized dienes when an excess of the diboron (B99234) reagent is used, whereas bulky substituents like tert-butyl or aryl groups prevent this further addition. acs.org

The proposed catalytic cycle for the diboration of diynes, supported by low-temperature ³¹P NMR studies, begins with the oxidative addition of the B-B bond from B₂pin₂ to the platinum(0) center. acs.org This is followed by the coordination of one of the alkyne units of the diyne to the resulting Pt(II) complex, insertion into a Pt-B bond, and finally, reductive elimination to release the bisboryl-functionalized enyne product and regenerate the Pt(0) catalyst. acs.org

Cyclization and Carbene Migratory Insertion Reactions

While the primary applications of Tetrakis(triphenylphosphine)platinum(0) are in addition reactions, related platinum complexes with phosphine (B1218219) ligands are known to catalyze cyclization and cycloisomerization reactions. Cationic platinum(II)-phosphine complexes, for instance, are effective in enantioselective cycloisomerization reactions. nih.gov In some catalytic cycles involving platinum, migratory insertion is a key step. For example, in hydroboration, the proposed mechanism involves migratory insertion of an alkyne into a platinum-boron bond. qub.ac.uk Similarly, palladium-catalyzed reactions for synthesizing alkenylboronates from N-tosylhydrazones proceed through a carbene migratory insertion mechanism, a pathway that shares mechanistic principles with potential platinum-catalyzed transformations. acs.org

Regioselective Functionalization of Alkenes and Alkynes

Regioselective functionalization, which controls the specific placement of new chemical groups, is a critical goal in synthesis, and Pt(PPh₃)₄-based systems are valuable in this context. The hydroboration of terminal alkynes is a key example where platinum catalysts can provide high regioselectivity. chemistryviews.orgnih.gov While many methods exist for synthesizing vinyl boronates from alkynes, achieving high regioselectivity can be challenging, especially with substrates containing heteroatoms that might coordinate to the catalyst and disrupt the desired outcome. chemistryviews.org Platinum-catalyzed hydroboration offers a robust method to produce vinyl boronates with good to excellent yields and regioselectivity, often favoring the (E)-1,2-vinyl boronate isomer. chemistryviews.org

The catalytic system is tolerant of a wide array of functional groups, including ethers, esters, sulfones, and even reducible groups like nitro functions, making it a versatile tool for creating structurally diverse vinyl boronates. chemistryviews.org The proposed mechanism for this transformation involves the oxidative addition of the hydroborating agent (e.g., pinacolborane) to a Pt(0) species, followed by alkyne coordination, migratory insertion, and reductive elimination to yield the product and regenerate the catalyst. qub.ac.uk

Hydrosilylation is another area where platinum catalysts provide excellent regioselectivity. The Pt-catalyzed hydrosilylation of terminal alkynes, followed by palladium-catalyzed cross-coupling, allows for a formal hydrocarbation that proceeds with high regio- and stereoselectivity. organic-chemistry.org

Hydrogenation and Hydrosilylation Reactions

Tetrakis(triphenylphosphine)platinum(0) and related platinum systems are active catalysts for both hydrogenation and hydrosilylation reactions.

Hydrogenation is the addition of hydrogen (H₂) across an unsaturated bond. While heterogeneous platinum catalysts like platinum on carbon (Pt/C) are more common for industrial hydrogenation, homogeneous catalysts derived from precursors like Pt(PPh₃)₄ are also effective. researchgate.netresearchgate.net Supported platinum catalysts prepared from Pt(PPh₃)₄ have demonstrated high activity in the hydrogenation of various unsaturated hydrocarbons. researchgate.netresearchgate.net For certain substrates, platinum catalysts can offer unique selectivity; for example, in the hydrogenation of isoprenoids, platinum catalysts tend to favor the formation of monoene products over complete saturation. researchgate.net

Hydrosilylation , the addition of a silicon-hydride (Si-H) bond to a C-C multiple bond, is a cornerstone of organosilicon chemistry. rsc.org Platinum complexes are among the most efficient catalysts for this transformation. The reaction is used to functionalize both alkenes and alkynes, providing access to a wide range of organosilicon compounds. rsc.org The general mechanism, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the hydrosilane to the Pt(0) center, coordination of the unsaturated substrate, migratory insertion of the alkene or alkyne into the Pt-H bond, and finally, reductive elimination of the vinyl- or alkylsilane product. nih.gov

Hydroformylation of Unsaturated Substrates

Hydroformylation, or the "oxo process," is an atom-economical industrial process that converts alkenes into aldehydes using synthesis gas (a mixture of CO and H₂). While rhodium-based catalysts are most common, platinum catalysts, often used with a tin(II) chloride co-catalyst, are known for their exceptionally high regioselectivity, particularly for producing linear aldehydes from α-olefins. tue.nl

The primary disadvantage of traditional platinum/tin systems is their lower catalytic activity compared to rhodium systems, which necessitates more severe reaction conditions (higher temperature and pressure). tue.nl They can also exhibit a higher tendency for alkene isomerization and hydrogenation as side reactions. tue.nl

The hallmark of platinum-catalyzed hydroformylation is its high regioselectivity. Systems based on platinum(II)-triphenylphosphine complexes activated by tin(II) chloride can achieve regioselectivity for the linear aldehyde of up to 95% in the hydroformylation of 1-pentene. tue.nl This is a significant advantage over rhodium-based catalysts, which might provide only 75% selectivity under similar conditions. tue.nl However, this high selectivity often comes at the cost of lower conversion rates and the need for harsher conditions. tue.nl Functionalized olefins can also be successfully hydroformylated using these bimetallic platinum/tin catalysts. tue.nl

The use of tin co-catalysts can be problematic due to toxicity and product separation issues. This has driven research into the development of tin-free platinum hydroformylation catalysts. One approach involves modifying the platinum center with specialized ligands.

Research has shown that reacting Pt(PPh₃)₄ with ligands such as 2-diphenylphosphinothiophenol (Hsarp) can generate preformed, tin-free catalyst precursors like trans-[PtH(sarp)(PPh₃)]. researchgate.netresearchgate.net This complex was evaluated as a tin-free catalyst for the hydroformylation of styrene. It was found to be active at 100 °C and pressures above 75 bar, achieving total aldehyde conversions of up to 100%. researchgate.netresearchgate.net The reaction yielded phenylpropanal with regioselectivities up to 83% in favor of the branched isomer, 2-phenylpropanal, with minimal formation of hydrogenation byproducts. researchgate.netresearchgate.net

Compound Index

Polymerization Reactions for Material Synthesis

Tetrakis(triphenylphosphine)platinum(0), with the chemical formula Pt(P(C₆H₅)₃)₄, is a versatile catalyst precursor in organic synthesis. researchgate.netnih.gov While extensively utilized in various cross-coupling and addition reactions, its application in polymerization is a more specialized area of research. researchgate.netnih.govacs.org The catalytic activity of this complex is often attributed to its ability to dissociate triphenylphosphine ligands in solution, generating coordinatively unsaturated and highly reactive platinum(0) species like Pt(PPh₃)₃ or Pt(PPh₃)₂. wikipedia.orgwikipedia.org These species can then participate in catalytic cycles to facilitate the formation of polymers. This section explores the role of Tetrakis(triphenylphosphine)platinum(0) in the synthesis of polymeric materials, with a specific focus on olefin polymerization and the generation of novel polymer structures.

Olefin Polymerization

Tetrakis(triphenylphosphine)platinum(0) has been identified as an effective initiator for the polymerization of vinyl monomers, a class of olefins, when used in conjunction with an organic halide. rsc.org This catalytic system operates through a free-radical mechanism, offering an alternative to traditional thermal or photochemical initiation methods.

Detailed research has been conducted on the polymerization of methyl methacrylate (B99206) using the initiator system of Tetrakis(triphenylphosphine)platinum(0) and carbon tetrachloride (CCl₄). rsc.org This system demonstrates kinetic features that are broadly similar to other initiators involving zero-valent metal derivatives. However, it possesses several unique characteristics. A key finding is that this platinum-based system does not cause inhibition at high concentrations of the halide cocatalyst, a common issue with other similar systems. rsc.org

The proposed mechanism involves the reaction of the platinum(0) complex with the organic halide to generate radicals, which then attack the vinyl monomer to initiate the polymerization chain. The process continues through the propagation of these radical chains until termination.

| Parameter | Value | Monomer System | Notes |

| Activation Energy (Initiation) | 11.2 kcal/mole | Methyl Methacrylate / CCl₄ | Indicates a low temperature dependence for initiation. rsc.org |

| Initiation Mechanism | Free-Radical | Methyl Methacrylate / CCl₄ | Initiated by the Pt(PPh₃)₄ + CCl₄ system. rsc.org |

| Key Feature | No inhibition at high halide concentrations | Methyl Methacrylate / CCl₄ | An advantage over some other zero-valent metal initiator systems. rsc.org |

| Temperature Range | Room temperature to 80°C | Methyl Methacrylate / CCl₄ | Demonstrates wide applicability for polymerization conditions. rsc.org |

Synthesis of Novel Polymeric Materials

The catalytic principles demonstrated in the polymerization of standard olefins like methyl methacrylate can be extended to the synthesis of novel and more complex polymeric materials. By employing functionalized vinyl monomers, the Pt(PPh₃)₄-based initiation system can be used to create polymers with tailored properties and functionalities.

The synthesis of novel materials could involve the copolymerization of different olefinic monomers. For instance, by introducing a comonomer with specific functional groups (e.g., hydroxyl, amine, or carboxylic acid groups, protected as necessary) alongside a primary monomer like methyl methacrylate, a functional copolymer can be produced. The properties of the resulting material—such as solubility, adhesion, and chemical reactivity—could be precisely controlled by adjusting the ratio of the comonomers.

Furthermore, the free-radical nature of the polymerization catalyzed by Tetrakis(triphenylphosphine)platinum(0) allows for the potential synthesis of block copolymers. By controlling the sequential addition of different monomers to the reaction, it is possible to create polymers with distinct blocks of repeating units, leading to materials with unique phase behavior and mechanical properties, such as thermoplastic elastomers or specialized surfactants.

While detailed examples of diverse, novel polymers synthesized with this specific platinum catalyst are not extensively documented in dedicated studies, the foundational research into its catalytic mechanism provides a strong basis for its application in advanced material synthesis. The system's tolerance for a wide range of temperatures and its lack of inhibition by halides are advantageous features for developing controlled polymerization processes for new classes of specialty polymers. rsc.org

Tetrakis Triphenylphosphine Platinum 0 As a Precursor and in Ligand Design

Synthesis of Diverse Platinum Complexes from Pt(PPh₃)₄

The reactivity of Pt(PPh₃)₄ is dominated by oxidative addition and ligand substitution reactions, providing access to a wide range of platinum(II) and even platinum(IV) compounds. This versatility has established Pt(PPh₃)₄ as a critical starting material in organometallic synthesis.

Oxidative addition reactions are a hallmark of Pt(PPh₃)₄ chemistry. The platinum(0) center readily reacts with various oxidizing agents to form stable platinum(II) complexes. For instance, the reaction with halogens like chlorine (Cl₂) yields cis-dichlorobis(triphenylphosphine)platinum(II) (cis-PtCl₂(PPh₃)₂), a widely used precursor for other platinum(II) compounds. wikipedia.org Similarly, mineral acids such as hydrochloric acid (HCl) react to produce hydride complexes like trans-chlorohydridobis(triphenylphosphine)platinum(II) (trans-PtCl(H)(PPh₃)₂). wikipedia.org

Aldehydes also undergo oxidative addition with Pt(PPh₃)₄ to form platinum-diacyl complexes of the type Pt(COR)₂(PPh₃)₂. rsc.org Furthermore, reactions with diaryl ditellurides have been shown to proceed via oxidative addition, expanding the scope of accessible platinum(II) derivatives. researchgate.net

While less common, the formation of platinum(IV) complexes from Pt(PPh₃)₄ can be achieved. For example, five-coordinate Pt(IV) complexes have been generated by treating corresponding triflato derivatives with a suitable reagent. researchgate.net

| Reactant | Product | Reaction Type |

|---|---|---|

| Cl₂ | cis-PtCl₂(PPh₃)₂ | Oxidative Addition |

| HCl | trans-PtCl(H)(PPh₃)₂ | Oxidative Addition |

| Aldehydes (RCHO) | Pt(COR)₂(PPh₃)₂ | Oxidative Addition |

| Diaryl ditellurides | Pt(TeAr)₂(PPh₃)₂ | Oxidative Addition |

Hydrido platinum complexes are crucial intermediates in many catalytic cycles, particularly in reactions like hydrosilylation and hydroformylation. Pt(PPh₃)₄ is a common starting material for the synthesis of these important compounds. As mentioned, the reaction with mineral acids provides a direct route to platinum(II) hydride complexes. wikipedia.org

Furthermore, the reaction of Pt(PPh₃)₄ with molecules containing active X-H bonds (where X can be S, Si, etc.) can also lead to the formation of hydrido species through oxidative addition. For example, the reaction with 2-diphenylphosphinothiophenol (Hsarp) yields trans-[PtH(sarp)(PPh₃)]. researchgate.netresearchgate.net Similarly, pentacoordinate platinum(II) hydride complexes can be prepared by reacting tetrakis(phosphite)platinum(0) complexes, which can be derived from Pt(PPh₃)₄, with acids like HBF₄·Et₂O at low temperatures. nih.gov The reaction of Pt(PPh₃)₄ with diphenylsilane (B1312307) also triggers an oxidative addition to form hydrido-silyl complexes. researchgate.net

Ligand Substitution Chemistry and Derivatization

In solution, Pt(PPh₃)₄ exists in equilibrium with the more reactive, coordinatively unsaturated species Pt(PPh₃)₃ and even Pt(PPh₃)₂ through the dissociation of one or two triphenylphosphine (B44618) ligands. wikipedia.org This dissociation is a key feature of its chemistry, allowing for facile ligand substitution reactions.

A wide variety of ligands can displace the triphenylphosphine ligands to form new platinum(0) or, after subsequent reaction, platinum(II) complexes. For instance, reaction with oxygen affords a dioxygen complex, Pt(η²-O₂)(PPh₃)₂. wikipedia.org The substitution of PPh₃ ligands is also the initial step in many catalytic processes, such as the diboration of diynes, where the incoming substrate coordinates to the platinum center after ligand dissociation. acs.org The kinetics of these ligand exchange processes can be studied using techniques like electrospray ionization mass spectrometry to gain mechanistic insights. nih.gov

Design and Synthesis of New Ligand Systems for Platinum Complexes

The facile ligand substitution chemistry of Pt(PPh₃)₄ makes it an ideal platform for the design and synthesis of novel platinum complexes with tailored properties. By introducing new ligand systems, researchers can fine-tune the steric and electronic environment around the platinum center, thereby influencing the reactivity and catalytic activity of the resulting complexes.

For example, multidentate phosphinosilyl ligands have been used to prepare platinum(II) complexes with specific geometries. researchgate.net The reaction of Pt(PPh₃)₄ with these ligands can lead to intramolecular C-H activation and the formation of unique structures. Similarly, heterotopic phosphanylthiolato ligands react with Pt(PPh₃)₄ to produce platinum phosphinothiolato hydride complexes, which have been evaluated as catalysts for hydroformylation. researchgate.net The synthesis of platinum bisphosphine complexes of biphenyl-2,2'-dichalcogenates is also achieved through oxidative addition to Pt(PPh₃)₄. researchgate.net

Heterobimetallic Systems and Cluster Chemistry Involving Pt(0)

Pt(PPh₃)₄ and its derivatives are valuable building blocks for the construction of heterobimetallic complexes and larger metal clusters. These multimetallic systems often exhibit unique reactivity and catalytic properties arising from the synergistic effects between the different metal centers.

For instance, the dinuclear platinum(II) sulfido complex [Pt₂(μ-S)₂(PPh₃)₄], which can be derived from Pt(PPh₃)₄, acts as a "metalloligand" and reacts with other metal ions like Ni²⁺, Pd²⁺, and Hg²⁺ to form heterometallic complexes. rsc.org It can also react with transition metal oxo compounds and actinide complexes to create sulfide-bridged heterobimetallic species. researchgate.net The formation of cationic metal-platinum heterobimetallic μ-phosphido μ-hydrido complexes has also been reported. acs.org

In the realm of cluster chemistry, Pt(PPh₃)₄ has been implicated in the formation of platinum-phosphine clusters, which are characterized as associated platinum(II) complexes formed through ortho-metalation reactions. rsc.org Furthermore, redox reactions involving platinum and gold precursors in the presence of PPh₃ can lead to the formation of nanosized platinum-gold carbonyl/phosphine (B1218219) clusters. acs.org

Immobilization and Supported Platinum(0) Catalysts

To overcome challenges associated with homogeneous catalysis, such as catalyst recovery and reuse, significant effort has been devoted to the immobilization of platinum complexes onto solid supports. Pt(PPh₃)₄ serves as a convenient precursor for the preparation of such supported catalysts.

One approach involves the direct impregnation of supports like activated carbon or alumina (B75360) with a solution of Pt(PPh₃)₄. researchgate.net Subsequent thermal treatment and reduction lead to the formation of supported platinum nanoparticles. The nature of the interaction between the platinum complex and the support during impregnation influences the distribution of platinum and the final catalytic activity. researchgate.net

Advanced Spectroscopic Characterization in Research Endeavors

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing tetrakis(triphenylphosphine)platinum(0). It offers detailed information about the connectivity of atoms, the electronic environment of the platinum center, and the dynamic processes the complex undergoes in solution.

A comprehensive understanding of Pt(PPh₃)₄ is achieved through the analysis of multiple NMR-active nuclei. uoc.gr

¹H NMR: The proton NMR spectrum provides information primarily about the triphenylphosphine (B44618) ligands.

³¹P NMR: Phosphorus-31 NMR is particularly informative for studying phosphine (B1218219) complexes. For Pt(PPh₃)₄, the ³¹P NMR spectrum is crucial for observing the phosphorus atoms directly coordinated to the platinum center. researchgate.net The chemical shifts and coupling constants are sensitive to the coordination environment. researchgate.net

¹³C NMR: Carbon-13 NMR complements the ¹H NMR data, offering a detailed map of the carbon skeleton of the triphenylphosphine ligands.

¹⁹⁵Pt NMR: Platinum-195 NMR directly probes the platinum center. The chemical shift of the ¹⁹⁵Pt nucleus is highly sensitive to the coordination number and the nature of the ligands, providing invaluable information about the structure of the complex in solution. researchgate.net

| Nucleus | Parameter | Typical Value/Range | Information Gained |

|---|---|---|---|

| ¹H | Chemical Shift (δ) | ~7.0-8.0 ppm | Aromatic protons of PPh₃ ligands |

| ³¹P | Chemical Shift (δ) | Varies with coordination | Electronic environment of P atoms |

| ¹J(¹⁹⁵Pt-¹³P) | ~3000-4000 Hz | Strength of the Pt-P bond | |

| ¹³C | Chemical Shift (δ) | ~120-140 ppm | Carbon framework of PPh₃ ligands |

| ¹⁹⁵Pt | Chemical Shift (δ) | Highly sensitive to ligands | Coordination environment of Pt |

In solution, tetrakis(triphenylphosphine)platinum(0) is known to undergo ligand dissociation, establishing an equilibrium with tris(triphenylphosphine)platinum(0) and free triphenylphosphine. wikipedia.org This dynamic behavior can be effectively studied using variable-temperature (VT) NMR spectroscopy. researchgate.net By recording NMR spectra at different temperatures, researchers can observe changes in the line shapes of the signals, which provides information about the rates of these exchange processes. At low temperatures, the exchange may be slow on the NMR timescale, allowing for the observation of distinct signals for the different species in solution. As the temperature is increased, the exchange rate increases, leading to coalescence of the signals.

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing heterogeneous catalysts where the platinum complex is supported on a porous material. ictp.it ³¹P magic-angle spinning (MAS) NMR is particularly useful in this regard. researchgate.net It allows for the investigation of the interaction between the platinum complex and the support surface, and can provide information on the formation of surface-bound species. researchgate.netacs.org For instance, studies have shown the formation of tetrakis(triphenylphosphine) complexes on silica (B1680970) and SBA-15 supports, as evidenced by characteristic ³¹P MAS NMR signals. researchgate.net

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. creative-biostructure.com Single-crystal XRD analysis of tetrakis(triphenylphosphine)platinum(0) has confirmed its tetrahedral coordination geometry, with the platinum atom at the center and four triphenylphosphine ligands surrounding it. wikipedia.org This technique provides precise bond lengths and angles, offering a static picture of the molecule in the solid state. Powder XRD can be used to identify the crystalline phases of the material. youtube.com

| Parameter | Value |

|---|---|

| Coordination Geometry | Tetrahedral |

| Pt-P Bond Length | Typically in the range of 2.25-2.35 Å |

| P-Pt-P Bond Angle | Approximately 109.5° |

Infrared (IR) and UV-Visible Spectroscopy for Electronic Structure and Bonding

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide insights into the vibrational modes and electronic transitions within the molecule, respectively.

IR Spectroscopy: The IR spectrum of Pt(PPh₃)₄ is dominated by the vibrational modes of the triphenylphosphine ligands. These characteristic bands can be used to confirm the presence of the coordinated phosphines.

UV-Visible Spectroscopy: The UV-Vis absorption spectrum reveals information about the electronic structure of the complex. researchgate.net Transitions observed in the UV-Vis region are typically assigned to metal-to-ligand charge transfer (MLCT) or d-d transitions. libretexts.org The positions and intensities of these bands are influenced by the nature of the ligands and the geometry of the complex.

Photophysical Properties and Luminescence Studies

Some platinum(0) phosphine complexes have been shown to exhibit photoluminescence in the solid state. researchgate.net Studies on related tris(phosphine) platinum complexes have shown more red-shifted emissions compared to their tetrakis counterparts. researchgate.net The emissive properties are linked to the nature of the excited states, which can be investigated through computational studies like density functional theory (DFT) and time-dependent DFT (TD-DFT). researchgate.netnih.gov While detailed luminescence data for Pt(PPh₃)₄ itself is not extensively reported in the provided context, the study of related compounds suggests that the photophysical properties are an active area of research.

Emission Characteristics of Pt(0) Phosphine Complexes

The study of platinum(0) phosphine complexes, including Tetrakis(triphenylphosphine)platinum(0), reveals significant photoluminescent properties, particularly in the solid state. Research has demonstrated that platinum complexes featuring monodentate phosphine ligands are capable of photoluminescence, with some exhibiting a maximum quantum yield as high as 72%. researchgate.netresearchgate.net The emission characteristics are influenced by the coordination number of the platinum center; for instance, tris(phosphine) platinum complexes tend to display emissions that are more red-shifted compared to their tetrakis(phosphine) counterparts. researchgate.netresearchgate.net

An investigation into a series of platinum and palladium(0) complexes with biaryldiphosphine ligands provided further insight into their luminescent behavior. researchgate.net For example, the complex [Pt(0)(binap)2], where binap is 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, exhibits luminescence originating from a metal-to-ligand charge transfer (MLCT) state. researchgate.net In a toluene (B28343) solution at room temperature, this complex shows a quantum yield of 0.12 and a lifetime of 1.2 microseconds. researchgate.net The research also identified a prompt fluorescence with a much lower quantum yield of 1.6 x 10⁻⁴, suggesting that the more intense, steady-state luminescence is predominantly delayed fluorescence resulting from a thermally activated singlet MLCT state. researchgate.net

The following table summarizes the photophysical data for selected Pt(0) and related Pd(0) phosphine complexes.

| Compound | Quantum Yield (Φ) | Lifetime (τ) | Emission Origin | Conditions |

| [Pt(0)(binap)2] | 0.12 | 1.2 µs | MLCT | Toluene, Room Temp. |

| [Pd(biphep)2] | 0.38 | 3.2 µs | MLCT | Toluene, Room Temp. |

| Pt(0) Phosphine Complexes (general) | Up to 0.72 | --- | --- | Solid State |

Correlation of Photoluminescence with Electronic and Structural Parameters

The photoluminescent properties of Pt(0) phosphine complexes are intrinsically linked to their electronic and structural characteristics. The nature of the emissive excited states, which dictates the emission energy and efficiency, is a key electronic parameter. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations are often employed to understand these states. researchgate.netresearchgate.net For many of these complexes, the emission is attributed to metal-to-ligand charge transfer (MLCT) excited states. researchgate.net

Structural parameters, such as the coordination geometry around the platinum center, play a crucial role. X-ray structure analysis of related complexes like [Pt(biphep)2] has revealed a distorted-tetrahedral geometry. researchgate.net While Tetrakis(triphenylphosphine)platinum(0) is expected to have a tetrahedral geometry, it is known to dissociate one phosphine ligand in solution to form the three-coordinate Pt(PPh3)3 species. wikipedia.org This change in coordination number and geometry directly affects the electronic environment of the platinum center and, consequently, its photophysical behavior. Tris(phosphine) complexes, for example, exhibit more red-shifted emissions than the tetrakis complexes, highlighting the structure-property relationship. researchgate.netresearchgate.net

Furthermore, the differences observed in the luminescent properties among various Pt(0) and Pd(0) phosphine complexes are often a reflection of their different nonradiative rate constants. researchgate.net While the radiative rate constants may be similar, a lower nonradiative decay rate leads to a higher quantum yield. The ligands themselves also have a significant impact; their steric bulk influences the coordination number and geometry, while their electronic properties (σ-donor and π-acceptor character) modulate the energy levels of the metal's d-orbitals and the nature of the excited states. uef.fiumb.edu

| Parameter | Influence on Photoluminescence | Example |

| Electronic | ||

| Nature of Excited State | Determines emission origin and energy (e.g., MLCT). | Luminescence in [Pt(0)(binap)2] is from an MLCT state. researchgate.net |

| Nonradiative Decay Rate | Inversely affects quantum yield; lower rates lead to brighter emission. | Differences in luminescence between complexes are attributed to varying nonradiative rates. researchgate.net |

| Structural | ||

| Coordination Number | Affects emission energy; 3-coordinate vs. 4-coordinate can cause spectral shifts. | Tris(phosphine) Pt complexes show red-shifted emissions compared to tetrakis complexes. researchgate.net |

| Molecular Geometry | Influences electronic energy levels and interactions. | [Pt(biphep)2] has a distorted-tetrahedral geometry. researchgate.net |

Photosensitizer Applications in Light-Emitting Devices and Solar Cells

Tetrakis(triphenylphosphine)platinum(0) and related platinum phosphine complexes are recognized for their significant role in photochemical applications, where they can function as photosensitizers to improve the efficiency of light-emitting devices and solar cells. chemimpex.com A photosensitizer is a molecule that absorbs light energy and transfers it to another molecule, thereby initiating a specific chemical or physical process. ossila.com

In the context of organic light-emitting diodes (OLEDs), phosphorescent metal complexes are valuable as emitters. By facilitating a process called intersystem crossing, they can harvest both singlet and triplet excitons generated by electrical stimulation, potentially leading to 100% internal quantum efficiency. While the direct use of Pt(0) complexes as the primary emitter is an area of ongoing research, analogous polynuclear d¹⁰ metal compounds have been successfully employed as dopant phosphorescent emitters in OLEDs, demonstrating the promise of this class of materials. uef.fi

In the realm of solar energy, these complexes can act as sensitizers in dye-sensitized solar cells (DSSCs) or contribute to the performance of organic solar cells (OSCs). ossila.comuef.fi In a DSSC, the photosensitizer dye absorbs sunlight and injects an electron into the semiconductor material, initiating the flow of electric current. ossila.com The broad applicability of cyclometalated platinum(II) phosphine compounds as sensitizers in DSSCs points to the potential of related platinum complexes in this field. uef.fi For OSCs, while not a direct photosensitizer in the active layer, the presence of related palladium-tetrakis(triphenylphosphine) catalysts, even as trace impurities from synthesis, has been studied for its effect on device performance, indicating the importance of understanding the photochemical activity of all components within the device. uky.edu The function of Tetrakis(triphenylphosphine)platinum(0) as a photosensitizer is rooted in its ability to absorb light and facilitate energy transfer, a critical function for enhancing the efficiency of optoelectronic devices. chemimpex.com

Theoretical and Computational Investigations of Tetrakis Triphenylphosphine Platinum 0

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been widely applied to investigate the electronic structure and reactivity of Pt(PPh₃)₄ and related platinum(0) complexes. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

The ground state of Pt(PPh₃)₄ features a platinum(0) center with a d¹⁰ electron configuration. In its ideal tetrahedral geometry, the complex adheres to the 18-electron rule. However, DFT studies have shown that in solution, the dissociation of one triphenylphosphine (B44618) ligand to form the 16-electron species, Pt(PPh₃)₃, is a facile process. wikipedia.org This dissociation is crucial for its catalytic activity, as it creates a vacant coordination site necessary for substrate binding.

DFT calculations are instrumental in determining key electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically metal-centered with significant contributions from the platinum d-orbitals, making the complex susceptible to electrophilic attack and oxidative addition reactions. The LUMO is generally located on the phosphine (B1218219) ligands. The energy gap between the HOMO and LUMO is a critical parameter that influences the complex's stability and reactivity.

Computational studies have also explored the electronic effects of ligand substitution on the platinum center. By replacing triphenylphosphine with other phosphine ligands bearing electron-donating or electron-withdrawing groups, DFT can predict how these modifications alter the electron density at the platinum atom and, consequently, its reactivity in catalytic processes. researchgate.net For instance, electron-donating groups on the phosphine ligands increase the electron density on the platinum center, enhancing its basicity and its reactivity in oxidative addition.

Table 1: Selected DFT-Calculated Electronic Properties of Platinum(0) Phosphine Complexes

| Complex | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pt(PPh₃)₄ | -5.21 | -0.89 | 4.32 |

| Pt(PMe₃)₄ | -4.98 | -0.75 | 4.23 |

| Pt(PF₃)₄ | -6.15 | -1.54 | 4.61 |

Note: The values presented are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation.

Time-Dependent DFT (TD-DFT) for Excited State Analysis

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for investigating the excited states of molecules. redalyc.org TD-DFT calculations are essential for understanding the photophysical properties of Pt(PPh₃)₄, such as its absorption and emission behavior. researchgate.netresearchgate.net

These calculations can predict the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light. nih.gov For platinum(0) phosphine complexes, TD-DFT studies have helped to characterize the nature of these transitions. researchgate.net The low-energy absorptions are often assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a π* orbital of the phosphine ligands.

Furthermore, TD-DFT is used to study the properties of the emissive excited states, providing insights into the photoluminescence of these compounds. researchgate.net By analyzing the orbital contributions to the lowest triplet excited state, researchers can determine the nature of the emission (e.g., phosphorescence) and predict emission energies and lifetimes. rsc.org Studies on various three- and four-coordinate platinum(0) phosphine complexes have utilized TD-DFT to explain their photoluminescent properties, showing that tris(phosphine) complexes tend to have more red-shifted emissions compared to their tetrakis counterparts. researchgate.net

Table 2: TD-DFT Calculated Excitation Energies for a Model Platinum(0) Phosphine Complex

| Transition | Excitation Energy (eV) | Oscillator Strength | Primary Character |

| S₀ → S₁ | 2.95 | 0.001 | MLCT |

| S₀ → S₂ | 3.12 | 0.000 | MLCT |

| S₀ → S₃ | 3.45 | 0.085 | Ligand-Centered (π-π*) |

Note: This data is hypothetical and serves to illustrate the type of information obtained from TD-DFT calculations.

Computational Modeling of Reaction Pathways and Transition States

A significant application of computational chemistry is the modeling of chemical reaction mechanisms. For Pt(PPh₃)₄, this involves mapping the potential energy surface for reactions such as oxidative addition, which is a fundamental step in many catalytic cycles. nih.govacs.org

Computational models can trace the entire reaction coordinate from reactants to products, identifying key intermediates and transition states. researchgate.net The energy barrier associated with the transition state determines the rate of the reaction. DFT calculations have been employed to study the oxidative addition of various substrates, including alkyl halides, aryl halides, and Si-H bonds, to platinum(0) centers. nih.govrsc.org

These studies have elucidated the mechanistic details, showing that the reaction often proceeds through an initial formation of a σ-complex, followed by the cleavage of the bond in the substrate. nih.gov For example, in the catalyzed hydroboration of ketones, the proposed mechanism involves the oxidative addition of pinacolborane (HBpin) to the platinum center. nih.govresearchgate.net Low-temperature NMR studies, supported by computational modeling, have identified key intermediates, such as a platinum-hydride species. nih.gov Similarly, the mechanism for the diboration of 1,3-diynes catalyzed by Pt(PPh₃)₄ is believed to start with the oxidative addition of the B-B bond to the platinum(II) center. acs.org

By comparing the energy profiles of different possible pathways, computational models can predict the most likely reaction mechanism. This information is invaluable for optimizing reaction conditions and designing more efficient catalysts.

Natural Localized Molecular Orbital (NLMO) Calculations for Bonding Analysis

To gain a more intuitive chemical understanding of the bonding within Pt(PPh₃)₄, Natural Localized Molecular Orbital (NLMO) analysis can be performed. This method transforms the delocalized canonical molecular orbitals obtained from a standard DFT calculation into localized orbitals that correspond to classical chemical concepts like core electrons, lone pairs, and bonds. researchgate.net

NLMO analysis of Pt(PPh₃)₄ reveals the nature of the platinum-phosphorus bonds. These are typically described as dative covalent bonds, where the lone pair of electrons on each phosphorus atom is donated to a vacant orbital on the platinum center. The analysis can quantify the contributions of the platinum and phosphorus atomic orbitals to these bonds.

Furthermore, NLMO calculations can shed light on the extent of π-backbonding from the platinum d-orbitals to the σ* orbitals of the P-C bonds in the triphenylphosphine ligands. This back-donation is a crucial aspect of the bonding in phosphine complexes, contributing to the stability of the Pt-P bond. The polarization of the Pt-P bonds can also be investigated, providing a detailed picture of the charge distribution within the coordination sphere of the platinum atom. researchgate.net

Prediction of Catalytic Performance and Selectivity

Computational chemistry is increasingly used not only to understand existing catalysts but also to predict the performance and selectivity of new catalytic systems. For platinum-based catalysts, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed. nih.gov

These models aim to establish a mathematical relationship between the structural or electronic properties of a series of catalysts (the descriptors) and their observed catalytic activity or selectivity. The descriptors are often derived from DFT calculations and can include steric parameters (e.g., cone angle of the phosphine ligands) and electronic parameters (e.g., HOMO/LUMO energies, atomic charges).

While specific QSAR studies focusing solely on Pt(PPh₃)₄ are not extensively documented in the provided search results, the methodology has been applied to other platinum complexes for various applications, including predicting cytotoxic activities. nih.gov By applying similar principles, it is theoretically possible to build models that could predict the catalytic efficiency of Pt(PPh₃)₄ and its derivatives in specific reactions, such as hydrosilylation or cross-coupling reactions. researchgate.net This predictive capability is a major goal of computational catalysis, as it can significantly accelerate the discovery and development of new and improved catalysts. nih.govresearchgate.net

Q & A

Q. What is the standard synthetic route for Tetrakis(triphenylphosphine)platinum(0)?

Methodological Answer: The synthesis involves a two-step reduction of potassium tetrachloroplatinate(II) (K₂PtCl₄).

Step 1: Reaction of K₂PtCl₄ with excess triphenylphosphine (PPh₃) in ethanol under reflux forms the intermediate PtCl₂(PPh₃)₂.

Step 2: Further reduction of PtCl₂(PPh₃)₂ using alkaline ethanol yields Pt(PPh₃)₄ as yellow crystals.

Key Considerations:

Q. What spectroscopic and analytical methods validate the purity and structure of Pt(PPh₃)₄?

Methodological Answer:

- FTIR: Confirms PPh₃ ligand coordination by detecting ν(P-C) and ν(P-Pt) stretches (e.g., 500–600 cm⁻¹) .

- Elemental Analysis (CHN): Validates carbon (C), hydrogen (H), and nitrogen (N) content, with expected C ~74% (matching C₇₂H₆₀P₄Pt) .

- X-ray Crystallography: Resolves the tetrahedral geometry around Pt(0) .

Q. What safety protocols are critical when handling Pt(PPh₃)₄?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact with PPh₃ (irritant) .

- Ventilation: Use a fume hood to prevent inhalation of fine particles.

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at temperatures below -20°C to prevent decomposition .

Advanced Research Questions

Q. How does solvent polarity influence the catalytic activity of Pt(PPh₃)₄ in oxidative addition reactions?

Methodological Answer:

- Solubility: Pt(PPh₃)₄ dissolves well in non-polar solvents (benzene, chloroform; ~5 g/100 mL) but poorly in polar solvents (water). Solvent choice impacts reaction homogeneity and ligand dissociation kinetics .

- Reactivity: In dichloromethane, the labile PPh₃ ligands dissociate more readily, enhancing Pt(0)'s accessibility for substrate binding. In contrast, toluene stabilizes the tetrahedral structure, slowing reactivity .

Q. What experimental factors contribute to discrepancies in Pt(PPh₃)₄’s catalytic efficiency across studies?

Methodological Answer:

- Purity: Variations in ligand-to-metal ratios (e.g., 97–106% purity) affect active site availability .

- Oxidative Conditions: Exposure to trace O₂ or moisture during synthesis/storage generates Pt(II) byproducts (e.g., PtCl₂(PPh₃)₂), reducing catalytic activity .

- Temperature: Decomposition above 160°C limits high-temperature applications. Pre-reaction TGA/DSC analysis is recommended .

Q. How can Pt(PPh₃)₄’s stability in air-sensitive reactions be optimized?

Methodological Answer:

- Schlenk Techniques: Use gloveboxes or Schlenk lines for synthesis and catalysis to exclude O₂/H₂O .

- Additives: Introduce stabilizing ligands (e.g., 1,5-cyclooctadiene) to reduce ligand dissociation rates.

- In Situ Monitoring: Employ UV-Vis spectroscopy to detect Pt(II) formation (absorption at ~400 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.